Benzoxazole
Overview
Description
Benzoxazole is an aromatic organic compound with the molecular formula C₇H₅NO. It consists of a benzene ring fused to an oxazole ring, forming a bicyclic structure. This compound is relatively stable due to its aromaticity, but it also has reactive sites that allow for functionalization. This compound is found in various pharmaceutical drugs and is used as a starting material for the synthesis of larger, bioactive structures .
Mechanism of Action
Target of Action
Benzoxazole is a heterocyclic aromatic compound that has been extensively used in medicinal chemistry due to its diverse biological applications . It interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the this compound scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
This compound derivatives have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They function by targeting various enzymes or proteins that are involved in the pathway of disease formation and proliferation .
Pharmacokinetics
The lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins , which may influence its bioavailability and distribution.
Result of Action
This compound and its derivatives exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others. The this compound skeleton also forms the active component in many marketed drugs .
Action Environment
The structural makeup of this compound allows it to efficiently interact with biological targets, which may be influenced by the biochemical environment of the target site .
Biochemical Analysis
Biochemical Properties
Benzoxazole interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
This compound derivatives have been synthesized and evaluated for their pharmacological activities . They have shown promising bioactivities, including interactions with key biological targets implicated in diseases
Molecular Mechanism
It is known that the structural makeup of the this compound scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoxazole can be synthesized through various methods, primarily using 2-aminophenol as a precursor. Some common synthetic routes include:
Condensation with Aldehydes or Ketones: 2-aminophenol reacts with aldehydes or ketones under acidic or basic conditions to form this compound.
Cyclization of o-Hydroxyaryl Amides: This method involves the cyclization of o-hydroxyaryl amides in the presence of dehydrating agents.
Oxidative Cyclization: 2-aminophenol undergoes oxidative cyclization with oxidizing agents like iodine or potassium permanganate.
Industrial Production Methods: Industrial production of this compound often involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under high-temperature conditions. Catalysts such as metal catalysts or ionic liquids are frequently used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield benzoxazoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, iodine.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Metal catalysts, ionic liquids.
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: Benzoxazoline.
Substitution: Various substituted benzoxazoles.
Scientific Research Applications
Benzoxazole and its derivatives have a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzoxazole is structurally similar to several other compounds, including:
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the oxazole ring.
Benzofuran: Lacks the nitrogen atom in the oxazole ring.
Uniqueness: this compound’s unique combination of a benzene ring and an oxazole ring allows it to exhibit a wide range of biological activities and makes it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMCBBGGLRIHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29791-96-6 | |
Record name | Benzoxazole, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29791-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8059768 | |
Record name | Benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059768 | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 28-31 deg C; [Alfa Aesar MSDS] | |
Record name | Benzoxazole | |
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Vapor Pressure |
0.24 [mmHg] | |
Record name | Benzoxazole | |
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URL | https://haz-map.com/Agents/12234 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
273-53-0 | |
Record name | Benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273530 | |
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Record name | BENZOXAZOLE | |
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Record name | Benzoxazole | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059768 | |
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Record name | Benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.445 | |
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Record name | BENZOXAZOLE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J233Y1I55I | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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